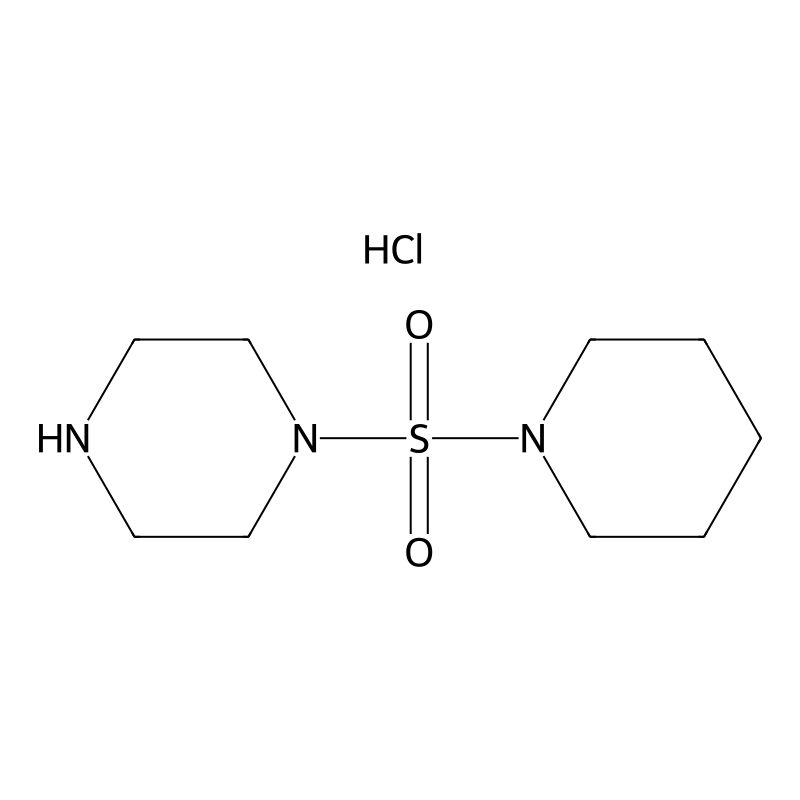

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride is a synthetic compound characterized by its unique structure, which consists of two piperidine rings linked by a sulfonyl group (SO₂). The molecular formula is C₉H₂₀ClN₃O₂S, and it has a molecular weight of 269.79 g/mol. The presence of the piperidine rings, which are six-membered heterocyclic amines containing five carbon atoms and one nitrogen atom, suggests significant potential in medicinal chemistry due to their prevalence in various bioactive molecules . This compound exists as a hydrochloride salt, formed through the reaction with hydrochloric acid (HCl), indicating its ionic nature due to the positively charged nitrogen and negatively charged chloride ion.

The primary chemical reaction involving 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride is its formation from piperidine and piperazine derivatives through sulfonylation. The sulfonyl group acts as a bridge between the two piperidine structures, enhancing the compound's stability and reactivity. While specific reactions involving this compound are not extensively documented, similar piperidine derivatives often participate in nucleophilic substitutions and electrophilic additions, making them versatile in organic synthesis.

Although detailed biological activity data for 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride remains limited, compounds containing piperidine structures are frequently associated with various pharmacological activities. They have been studied for their potential roles as analgesics, antipsychotics, and anti-inflammatory agents. The sulfonamide functionality may also contribute to biological activity by enhancing solubility and bioavailability in drug formulations .

The synthesis of 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride typically involves:

- Formation of Sulfonamide: Reacting piperazine with a sulfonyl chloride in an appropriate solvent.

- Cyclization: Introducing a second piperidine ring through nucleophilic attack on the sulfonamide.

- Hydrochloride Salt Formation: Treating the resulting compound with hydrochloric acid to yield the hydrochloride salt.

These steps can be optimized based on specific laboratory conditions and desired yields.

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride has potential applications in:

- Medicinal Chemistry: As a scaffold for developing new therapeutic agents.

- Research: Utilized in studies focusing on piperidine derivatives' biological properties.

- Chemical Synthesis: Serving as an intermediate in synthesizing more complex molecules due to its reactive functional groups .

Several compounds share structural similarities with 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Piperidin-1-ylsulfonyl)piperidine hydrochloride | Contains one piperidine ring; simpler structure | Lacks second piperazine ring |

| Pomalidomide-4-piperidine-C1-piperazine hydrochloride | Incorporates a different substituent on the piperazine | Known for its anti-cancer properties |

| 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride | Morpholine instead of piperidine | Potentially different pharmacological profiles |

The uniqueness of 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride lies in its dual piperidine structure combined with the sulfonamide functionality, which may enhance its biological activity compared to simpler derivatives .